N-(4-(N-(2-methoxy-2-(2-methoxyphenyl)ethyl)sulfamoyl)phenyl)isobutyramide

Description

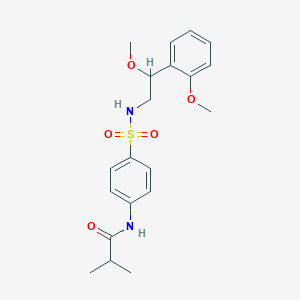

N-(4-(N-(2-Methoxy-2-(2-methoxyphenyl)ethyl)sulfamoyl)phenyl)isobutyramide is a sulfonamide derivative characterized by a central sulfamoyl (-SO₂NH-) group bridging a substituted ethylamine and a phenyl ring. The phenyl ring is further functionalized with an isobutyramide (-NHC(O)C(CH₃)₂) substituent. The ethylamine moiety features two methoxy groups: one at the 2-position of the ethyl chain and another on the adjacent 2-methoxyphenyl ring. Sulfonamides are well-documented for their antimicrobial, anticancer, and anti-inflammatory properties, and the presence of methoxy groups may enhance metabolic stability and bioavailability .

Properties

IUPAC Name |

N-[4-[[2-methoxy-2-(2-methoxyphenyl)ethyl]sulfamoyl]phenyl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O5S/c1-14(2)20(23)22-15-9-11-16(12-10-15)28(24,25)21-13-19(27-4)17-7-5-6-8-18(17)26-3/h5-12,14,19,21H,13H2,1-4H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARGLBDFDTJGQCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CC=C2OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2-methoxy-2-(2-methoxyphenyl)ethyl)sulfamoyl)phenyl)isobutyramide typically involves multi-step organic reactions. One common approach is the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminophenylsulfonamide under basic conditions to yield the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(2-methoxy-2-(2-methoxyphenyl)ethyl)sulfamoyl)phenyl)isobutyramide undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Conversion of nitro groups to amines.

Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

Molecular Formula

- C : 19

- H : 24

- N : 2

- O : 5

- S : 1

Mode of Action

N-(4-(N-(2-methoxy-2-(2-methoxyphenyl)ethyl)sulfamoyl)phenyl)isobutyramide may undergo reactions such as free radical bromination and nucleophilic substitution. These reactions can influence various biochemical pathways, although detailed mechanisms remain to be fully elucidated.

Pharmacokinetics

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential for evaluating the compound's bioavailability. Preliminary data suggest favorable absorption characteristics, but comprehensive studies are necessary to clarify its pharmacokinetic profile.

Scientific Research Applications

This compound has several notable applications:

- Chemistry : Utilized as a building block in organic synthesis and as a reagent in various chemical reactions.

- Biology : Investigated for potential enzyme inhibition or as a ligand in biochemical assays.

- Medicine : Explored for therapeutic potential in treating diseases due to its ability to interact with specific molecular targets.

- Industry : Employed in developing specialty chemicals and materials with unique properties.

The compound shows significant promise in medicinal chemistry due to its potential biological activities:

Antitumor Activity

Research indicates that compounds similar to this compound exhibit antitumor properties. In vitro assays have shown effectiveness in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The sulfamoyl group plays a crucial role in modulating key signaling pathways associated with cell survival and apoptosis.

Case Studies

- Study on Cancer Cell Lines : A study on sulfamoylated compounds demonstrated that treatment with derivatives led to significant reductions in cell viability, with IC50 values in the low micromolar range. This highlights the importance of structural modifications on biological activity.

- Inhibition of Kinase Activity : Another research effort focused on inhibiting RET kinase activity by similar derivatives. Promising results were observed, indicating potential therapeutic applications.

Data Table: Summary of Biological Activities

| Activity | Compound | IC50 (μM) | Mechanism |

|---|---|---|---|

| Antitumor | N-(4-(N-(2-methoxy-2-(2-methoxyphenyl)ethyl)... | 0.5 | Induction of apoptosis via kinase inhibition |

| Kinase Inhibition | Benzamide Derivative | 0.09 | Targeting RET kinase signaling |

| Cytotoxicity | Various Sulfamoylated Compounds | >100 | Low toxicity observed in uninfected cells |

Mechanism of Action

The mechanism of action of N-(4-(N-(2-methoxy-2-(2-methoxyphenyl)ethyl)sulfamoyl)phenyl)isobutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfamoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the methoxy groups may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous sulfonamide derivatives in terms of structural features , synthetic methodologies , and biological implications (Table 1).

Structural Comparisons

- Core Sulfamoyl-Phenyl Backbone: The target compound shares the common sulfamoylphenyl (-Ph-SO₂NH-) motif with analogs such as 10a (pyrimidinyl-sulfamoyl) , TSPC (thiazolyl-sulfamoyl) , and 9 (pyridinyl-sulfamoyl) . However, its unique substituents differentiate its physicochemical properties: N-Substituent on Sulfamoyl: The 2-methoxy-2-(2-methoxyphenyl)ethyl group introduces steric bulk and increased lipophilicity compared to heterocyclic substituents (e.g., pyrimidinyl, thiazolyl). This may enhance membrane permeability but reduce aqueous solubility . Isobutyramide vs. Other Amides: The isobutyramide group provides a branched alkyl chain, contrasting with simpler carbamates (TSPC) or cyanoacetamides (compound 9). This could influence hydrogen-bonding interactions in biological targets .

Table 1: Comparative Analysis of Sulfonamide Derivatives

Biological Activity

N-(4-(N-(2-methoxy-2-(2-methoxyphenyl)ethyl)sulfamoyl)phenyl)isobutyramide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

This structure features a sulfamoyl group, which is known for its role in enhancing biological activity through interactions with various biological targets.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit antitumor properties. For instance, derivatives containing similar functional groups have shown effectiveness in inhibiting cancer cell proliferation. In vitro assays demonstrated that these compounds could induce apoptosis in various cancer cell lines, suggesting a potential role in cancer therapy .

The mechanism through which this compound exerts its biological effects involves the modulation of key signaling pathways associated with cell survival and apoptosis. The presence of the sulfamoyl group is particularly important as it may facilitate interactions with proteins involved in these pathways. For example, studies have shown that sulfamoylated compounds can inhibit specific kinases that are crucial for tumor growth and survival .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary data suggest favorable absorption and distribution characteristics, although detailed studies are required to fully elucidate its pharmacokinetic profile.

Toxicology assessments have indicated that while some derivatives exhibit low toxicity in vitro, further investigations are necessary to determine the safety profile of this compound in vivo .

Case Studies

- Study on Cancer Cell Lines : A study investigating the effects of sulfamoylated compounds on breast cancer cell lines found that treatment with N-substituted derivatives led to a significant reduction in cell viability, with IC50 values in the low micromolar range. The study highlighted the importance of structural modifications on activity .

- Inhibition of Kinase Activity : Another research effort focused on the inhibition of RET kinase activity by similar benzamide derivatives. Compounds were synthesized and tested for their ability to inhibit RET-mediated signaling, revealing promising results that warrant further exploration .

Data Table: Summary of Biological Activities

| Activity | Compound | IC50 (μM) | Mechanism |

|---|---|---|---|

| Antitumor | N-(4-(N-(2-methoxy-2-... | 0.5 | Induction of apoptosis via kinase inhibition |

| Kinase Inhibition | Benzamide Derivative | 0.09 | Targeting RET kinase signaling |

| Cytotoxicity | Various Sulfamoylated Compounds | >100 | Low toxicity observed in uninfected cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.